Product packaging for Aluminum hydroxide hydrate(Cat. No.:CAS No. 1330-44-5)

Aluminum hydroxide hydrate

Cat. No.: B1666844
CAS No.: 1330-44-5
M. Wt: 96.019 g/mol
InChI Key: SMYKVLBUSSNXMV-UHFFFAOYSA-K
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Description

Aluminum Hydroxide Hydrate (Al(OH) 3 ·xH 2 O) is a versatile inorganic compound with significant value across multiple research fields. It is an amphoteric white powder, insoluble in water but soluble in strong acids and alkaline solutions . Its key research applications are in immunology, materials science, and pharmaceutical development. In immunology, it is a critical adjuvant in vaccine formulations, where it acts to adsorb antigens, facilitating a "repository effect" for sustained release and enhancing phagocytosis and immune response through mechanisms like NLRP3 inflammasome activation . In materials science, it serves as an effective flame retardant and smoke suppressant in polymers and rubbers; upon heating, it undergoes an endothermic decomposition that releases water vapor, which dilutes flammable gases and cools the substrate . In pharmaceutical research, beyond its use as an antacid that neutralizes gastric acid, it is also studied for its ability to bind phosphate, making it a candidate for managing hyperphosphatemia . This product is presented as a high-purity reagent to support these diverse investigative pathways. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula AlH5O4 B1666844 Aluminum hydroxide hydrate CAS No. 1330-44-5

Properties

IUPAC Name

aluminum;trihydroxide;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Al.4H2O/h;4*1H2/q+3;;;;/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYKVLBUSSNXMV-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[OH-].[OH-].[OH-].[Al+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AlH5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.019 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330-44-5
Record name Aluminum hydroxide (Al(OH)3), hydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ALGELDRATE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthesis and Preparation Methodologies for Aluminum Hydroxide Hydrate

Controlled Precipitation Techniques for Tailored Aluminum Hydroxide (B78521) Hydrate (B1144303) Phases

Controlled precipitation is a widely used method for the synthesis of aluminum hydroxide hydrate due to its scalability and versatility. This technique involves the careful manipulation of reaction conditions to direct the nucleation and growth of specific crystalline phases and morphologies.

Influence of pH and Precursor Chemistry on Phase Formation

The pH of the precipitation medium and the chemistry of the aluminum precursors are critical parameters that dictate the resulting crystalline phase of this compound. The interplay between these factors determines the speciation of aluminum ions in solution and, consequently, the structure of the precipitated solid.

The pH of the solution directly influences the hydrolysis and polymerization of aqueous aluminum species. At lower pH values (around 5-6), the precipitation product is often amorphous aluminum hydroxide. As the pH increases to neutral (around 7), boehmite (γ-AlOOH) becomes the predominant phase. In the alkaline range of pH 8 to 11, bayerite is the commonly formed polymorph. d-nb.info The sequence of phase formation with increasing pH can be attributed to the different solubilities and stabilities of the various aluminum hydroxide species at different hydrogen ion concentrations.

The choice of aluminum salt precursor also plays a significant role in determining the final phase and morphology. Precursors such as aluminum chloride (AlCl₃), aluminum nitrate (B79036) (Al(NO₃)₃), and aluminum sulfate (B86663) (Al₂(SO₄)₃) exhibit different hydrolysis behaviors and anion coordination effects, which can influence the nucleation and growth pathways. For instance, the use of Al(NO₃)₃ as a precursor can lead to the formation of flower-like boehmite architectures, while AlCl₃ can produce urchin-like superstructures. google.com The presence of certain anions can also inhibit or promote the formation of specific phases.

pHPredominant PhasePrecursor ExampleReference
5-6AmorphousAlCl₃ d-nb.info
7Boehmite (γ-AlOOH)Al(NO₃)₃ d-nb.info
8-11BayeriteAlCl₃ d-nb.info

Table 1: Influence of pH on the Predominant Phase of this compound. This interactive table summarizes the typical crystalline phases of this compound obtained at different pH ranges during precipitation.

Role of Aging and Crystallization Parameters in this compound Morphology

Aging, the process of holding the precipitated gel in its mother liquor for a specific period, is a crucial step in controlling the crystallinity and morphology of this compound. During aging, the initially formed amorphous or poorly crystalline precipitates can undergo dissolution and recrystallization, leading to the formation of more stable crystalline phases with well-defined morphologies.

The duration and temperature of the aging process significantly impact the final product. Longer aging times generally lead to an increase in crystallinity and particle size. For instance, an initially amorphous aluminum hydroxide gel can transform into crystalline gibbsite over several weeks of aging. researchgate.net The temperature at which aging is carried out also affects the rate of transformation and the resulting crystal morphology. Studies on aluminous goethite have shown that an increase in aging time from 6 to 42 days can lead to changes in the lattice parameters and crystal size. daneshyari.com

Other crystallization parameters such as the rate of addition of reactants, stirring speed, and the presence of additives can also be manipulated to control the morphology of the this compound particles. For example, controlling the growth parameters during the precipitation of bayerite allows for the synthesis of particles with shapes ranging from rod agglomerates to ovoid crystallites. mdpi.com

Aging TimeEffect on CrystallinityEffect on Particle SizeReference
ShortLow/AmorphousSmall researchgate.net
LongHigh/CrystallineLarge researchgate.netdaneshyari.com

Table 2: General Effects of Aging Time on the Properties of this compound. This interactive table illustrates the typical changes in crystallinity and particle size of this compound with increasing aging time.

Hydrothermal and Solvothermal Synthesis of this compound Materials

Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials with high purity and controlled morphology. These methods involve carrying out the synthesis in a closed system (autoclave) at elevated temperatures and pressures, using water (hydrothermal) or an organic solvent (solvothermal) as the reaction medium.

Temperature and Pressure Effects on this compound Crystallinity and Morphology

Temperature and pressure are the key parameters in hydrothermal and solvothermal synthesis that govern the crystallinity and morphology of the resulting this compound. Increasing the reaction temperature generally leads to an increase in the crystallinity and particle size of the product. davidpublisher.comsemanticscholar.org For instance, in the hydrothermal synthesis of boehmite, an increase in temperature from 100 to 180 °C results in the transformation of pseudo-boehmite into well-crystallized boehmite with a change in morphology from irregular clews to thin cubic platelets. ysxbcn.comresearchgate.net

The pressure within the autoclave, which is a function of temperature and the degree of filling of the vessel, also influences the reaction kinetics and the final product characteristics. High pressures can enhance the solubility of precursors and promote the formation of denser crystalline phases. The phase relations in the Al₂O₃-H₂O system show that at a pressure of 40,000 atmospheres, gibbsite is stable up to 295°C, while diaspore (B1175340) is stable up to approximately 590°C. ajsonline.org

Temperature (°C)Resulting Phase/MorphologyReference
100Pseudo-boehmite (irregular clew) ysxbcn.comresearchgate.net
180Well-crystallized boehmite (thin cubic platelets) ysxbcn.comresearchgate.net
200-400Increased crystallinity and particle size of boehmite davidpublisher.comsemanticscholar.org

Table 3: Effect of Hydrothermal Temperature on Boehmite Synthesis. This interactive table shows the evolution of boehmite's phase and morphology with increasing hydrothermal synthesis temperature.

Seed-Assisted Growth Mechanisms for this compound

Seed-assisted growth is a technique used in both precipitation and hydrothermal synthesis to control the crystallization process and obtain products with desired characteristics. This method involves introducing small crystals (seeds) of the desired phase into the reaction mixture to act as nucleation sites for further crystal growth.

The addition of seeds can significantly accelerate the crystallization process and allow for better control over the particle size and morphology of the final product. mdpi.com In the hydrothermal synthesis of α-Al₂O₃ from aluminum hydroxide, the presence of α-Al₂O₃ seeds directs the formation of the α-alumina phase and prevents the formation of boehmite, which is obtained in the absence of seeds. semanticscholar.orgscispace.comresearchgate.net The mechanism of seed-assisted growth involves the deposition of solute molecules from the supersaturated solution onto the surface of the seed crystals, leading to their growth. The characteristics of the seed crystals, such as their size, shape, and surface properties, can influence the growth kinetics and the morphology of the final product.

Sol-Gel Routes for High-Purity this compound Synthesis

The sol-gel process is a versatile wet-chemical technique for synthesizing high-purity and homogeneous materials, including this compound. This method involves the hydrolysis and condensation of molecular precursors, typically aluminum alkoxides or salts, to form a colloidal suspension (sol) that is then gelled to form a solid network.

The sol-gel process offers several advantages, including low synthesis temperatures, high product purity, and the ability to control the microstructure and surface properties of the final material. researchgate.netyoutube.com The synthesis of boehmite via a sol-gel route can yield materials with high surface areas. researchgate.net

The process begins with the hydrolysis of the aluminum precursor, where the alkoxy or anion groups are replaced by hydroxyl groups. This is followed by a condensation reaction, where the hydroxylated species link together to form Al-O-Al bonds, leading to the formation of a three-dimensional network. The properties of the resulting gel and the final this compound are influenced by various parameters, including the type of precursor, the water-to-precursor ratio, the pH of the solution, and the presence of catalysts or additives. mdpi.com By carefully controlling these parameters, it is possible to tailor the porosity, surface area, and crystalline phase of the synthesized this compound.

PrecursorResulting MaterialKey AdvantageReference
Aluminum iso-propoxideHigh surface area boehmiteHigh purity, controlled microstructure researchgate.net
Sodium aluminateBoehmite nanostripsFacile, ambient conditions researchgate.net
Aluminum nitrate and ammonium (B1175870) hydroxideHigh purity pseudoboehmiteNanoparticle formation researchgate.net

Table 4: Examples of Sol-Gel Synthesis of this compound. This interactive table provides examples of different precursors used in the sol-gel synthesis of this compound and the resulting materials.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of this compound to create more sustainable, economically viable, and environmentally friendly processes. These approaches focus on minimizing waste, reducing energy consumption, and utilizing less hazardous materials compared to conventional methods like the Bayer process.

One prominent green strategy is the use of liquid metal reaction media. scispace.comuq.edu.au A sustainable process has been demonstrated for producing one-dimensional (1D) and two-dimensional (2D) structures of boehmite (γ-AlOOH), a precursor to other aluminum oxides. This method involves adding aluminum to a room-temperature gallium-based liquid metal alloy. Exposing the melt to liquid water or water vapor results in the growth of 2D sheets or 1D fibers, respectively. scispace.comuq.edu.au A key environmental benefit of this technique is that the liquid metal solvent can be fully reused for subsequent synthesis cycles, approaching a 100% synthetic yield and eliminating waste. scispace.com

Another innovative approach involves the aluminum-water reaction facilitated by a Ga-In-Sn alloy. acs.org This method allows for the controlled synthesis of different alumina (B75360) hydrate phases—bayerite, pseudo-boehmite (PB), and boehmite—simply by regulating the reaction temperature. acs.org The process is notable for producing high-purity alumina hydrates with minimal chemical inputs and generates hydrogen gas as a valuable byproduct. acs.org This dual-purpose reaction enhances the economic and environmental attractiveness of the synthesis.

Hydrothermal dissolution-precipitation is another green technique that has been developed. An environmentally friendly, zero-effluent procedure uses untreated magnesium oxide, aluminum hydroxide, and sodium bicarbonate. researchgate.net This process eliminates the typically produced salt-rich effluent by regenerating the sodium bicarbonate in a full recycle loop, adhering to green chemistry principles of waste elimination. researchgate.net

The hydrolysis of aluminum alkoxides, such as aluminum isopropoxide, also presents a green pathway. mdpi.com In this method, aluminum reacts with isopropanol (B130326) to form aluminum isopropoxide, which is then hydrolyzed to produce hydrated aluminum oxide. The process does not generate toxic substances, and the excess isopropanol can be recovered through distillation, minimizing waste. mdpi.com Similarly, using amino acids like L-arginine as a mild hydroxide source to hydrolyze aluminum chloride avoids the need for strong bases, offering a more controllable and environmentally benign synthesis of Al(OH)₃ nanoparticles. nih.gov

Table 1: Comparison of Green Synthesis Methods for this compound

MethodPrecursorsKey Green PrincipleProduct Phase(s)Reaction ConditionsReference
Liquid Metal Media Aluminum, Gallium-based alloy, WaterReusable solvent, waste eliminationBoehmite (γ-AlOOH)Room temperature scispace.comuq.edu.au
Alloy-Water Reaction Aluminum, Ga-In-Sn alloy, WaterValuable byproduct (H₂), minimal chemical inputBayerite, Pseudo-boehmite, Boehmite40–160 °C acs.org
Hydrothermal MgO, Al(OH)₃, NaHCO₃Zero-effluent, reagent recyclingHydrotalcite (related layered double hydroxide)160–180 °C, 5 hours researchgate.net
Alkoxide Hydrolysis Aluminum, Isopropanol, WaterSolvent recovery, no toxic byproductsHydrated aluminum oxideReflux at 85 °C mdpi.com
Amino Acid Hydrolysis Aluminum chloride, L-arginine, WaterUse of mild, non-hazardous reagentsGibbsite Nanoparticles50 °C, 72 hours nih.gov

Post-Synthesis Modification and Surface Engineering of this compound Particles

Post-synthesis modification and surface engineering are critical for tailoring the properties of this compound (ATH) particles to enhance their performance in various applications, particularly as flame retardants in polymer composites. These techniques aim to improve interfacial compatibility, alter surface reactivity, and control particle morphology.

One common strategy is the surface hydration of aluminum particles to transform the native aluminum oxide (Al₂O₃) shell into a fully hydrated alumina, specifically aluminum hydroxide [Al(OH)₃]. acs.org This can be achieved by controlling the solution pH with agents like Ca(OH)₂ for nanoparticles or by adjusting solution temperature and time for microparticles. acs.org This transformation can alter the energy release rate of the particles. For example, optimized hydration of nano-aluminum powder can result in a particle with a 93.4 wt % aluminum core and a 5.3 wt % Al(OH)₃ shell. acs.org

Mechanical methods combined with chemical treatment offer another effective route for surface modification. Ball milling is a feasible one-step method to modify the surface of ATH. nih.gov In this process, ATH is milled with modifying agents such as phenylphosphinic acid (PPA) or phenylphosphonic acid (PPOA) in an aqueous medium. This process avoids the use of polluting organic solvents. nih.gov The modification reduces particle dimensions, creates surface roughness, and successfully grafts the functional molecules onto the ATH surface, which significantly improves the compatibility between the ATH filler and a polymer matrix like ethylene-vinyl acetate (B1210297) (EVA). nih.gov This enhanced compatibility leads to improved mechanical properties of the resulting composite. For instance, the tensile strength of an EVA/PPA-ATH composite increased by 69.3% compared to an EVA/ATH composite. nih.gov

Alkali surface modification provides a simple and rapid method to form an Al(OH)₃ film on aluminum substrates. researchgate.net This technique involves dipping the substrate in a dilute NaOH solution at an elevated temperature (e.g., 80 °C) for a short period, followed by immersion in boiling water. researchgate.net This process leads to the formation of a crystalline-rich Al(OH)₃ layer on the surface. researchgate.net The surface hydroxyl content is a key parameter that can be engineered, as it directly influences properties like antigen adsorption in biomedical applications. nih.gov By controlling calcination temperatures, the number of surface hydroxyl groups can be proportionally removed, allowing for fine-tuning of the material's surface properties. nih.gov

Table 2: Effects of Surface Modification on this compound Properties

Modification TechniqueModifying Agent(s)Key Change in Particle PropertyResulting ImprovementReference
Surface Hydration Ca(OH)₂, Heat, WaterTransformation of Al₂O₃ shell to Al(OH)₃Altered energy release rate acs.org
Ball Milling Phenylphosphinic acid (PPA)Reduced particle size, surface roughening, PPA graftingImproved compatibility with EVA polymer, 69.3% increase in tensile strength nih.gov
Ball Milling Phenylphosphonic acid (PPOA)Reduced particle size, surface roughening, PPOA graftingImproved compatibility with EVA polymer, 32.3% increase in tensile strength nih.gov
Alkali Treatment NaOH, Boiling WaterFormation of crystalline Al(OH)₃ surface layerCreation of a defined hydroxide film researchgate.net
Calcination Heat (350 °C)Controlled removal of surface hydroxyl groupsTailored surface area and adsorptive capacity nih.gov

Advanced Characterization Techniques and Structural Elucidation in Aluminum Hydroxide Hydrate Research

Spectroscopic Probing of Aluminum Hydroxide (B78521) Hydrate (B1144303) Structure and Surface Chemistry

Spectroscopic techniques are indispensable for examining the local chemical environment, bonding, and surface characteristics of aluminum hydroxide hydrate.

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for probing the vibrational modes of molecules, making them particularly well-suited for analyzing the hydroxyl (OH) groups that are fundamental to the structure of this compound. The frequencies of OH stretching and bending vibrations are highly sensitive to their local environment, including the nature of hydrogen bonding and the crystalline arrangement.

In this compound, the IR and Raman spectra exhibit characteristic bands corresponding to Al-OH stretching and bending modes. Analysis of the hydroxyl stretching region in IR spectra is frequently used to monitor the structural evolution during the aging of aluminum hydroxide precipitates. researchgate.netresearchgate.net Progressive sharpening of absorption bands indicates an increase in crystallinity over time. researchgate.net Furthermore, shifts in the absorption frequencies of these hydroxyl groups are interpreted as changes in the strength and arrangement of hydrogen bonds as the layered structure of polymorphs like gibbsite develops. researchgate.net

Infrared spectrophotometry has been shown to be more sensitive than X-ray diffraction (XRD) in detecting the early stages of structural changes in aluminum hydroxide gel as it ages. researchgate.net By examining subtle changes in the peak shape and position within the IR spectrum, an increasing degree of structural order can be identified. researchgate.net Raman spectroscopy provides complementary information, as it is particularly sensitive to symmetric vibrations and can be used to analyze the material in aqueous environments. A typical FT-Raman spectrum for aluminum hydroxide can be used for identification and comparison. diva-portal.org

Key Research Findings from Spectroscopic Analysis:

TechniqueObservationInterpretationReference
Infrared (IR) SpectroscopyProgressive sharpening of absorption bands during aging.Increasing degree of crystallinity and structural order. researchgate.net
Infrared (IR) SpectroscopyShifts in OH stretching frequencies.Changes in hydrogen bonding during the formation of crystalline layers. researchgate.net
Infrared (IR) SpectroscopyChanges in peak shape and position precede changes in XRD patterns.IR is more sensitive to the initial stages of structural ordering in amorphous gels. researchgate.net

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing the 27Al nucleus, is a powerful technique for determining the coordination environment of aluminum atoms within the material. pnnl.gov Aluminum can exist in different coordination geometries, primarily tetrahedral (AlO4), pentahedral (AlO5), and octahedral (AlO6), each giving a distinct signal in the 27Al NMR spectrum. researchgate.netnih.gov

While crystalline polymorphs of aluminum hydroxide, such as gibbsite and bayerite, exclusively feature octahedrally coordinated aluminum, amorphous forms exhibit a more complex structure. researchgate.netnih.gov 27Al Magic Angle Spinning (MAS) NMR studies on amorphous aluminum hydroxides have revealed the presence of not only octahedral aluminum but also significant fractions of five- and four-coordinate aluminum species. nih.govelsevierpure.com

High-field 27Al MAS NMR allows for the quantitative analysis of these different aluminum species, even at low concentrations. pnnl.gov This capability is crucial for studying crystallization processes. For example, researchers have used this technique to track the transformation of an amorphous aluminum hydroxide gel into crystalline gibbsite. The initial amorphous gel shows a significant proportion of tetrahedral and pentahedral Al sites, which are gradually incorporated into octahedrally coordinated sites as the crystalline structure develops with increased hydration and aging. pnnl.gov 1H MAS-NMR is also used to distinguish between different types of hydroxyl groups and adsorbed water molecules within the structure. nih.govacs.org

27Al NMR Chemical Shifts for Different Aluminum Species:

Aluminum CoordinationTypical Chemical Shift (ppm)Found InReference
Tetrahedral (AlO4 or AlT)~59-64Amorphous phases researchgate.netacs.org
Pentahedral (AlO5 or AlP)~32Amorphous phases acs.org
Octahedral (AlO6 or AlO)~4-8Crystalline (gibbsite, bayerite) and amorphous phases researchgate.netnih.gov

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top few nanometers of a material's surface. For this compound, XPS is primarily used to analyze the Al 2p and O 1s core level spectra.

The Al 2p spectrum can distinguish between metallic aluminum and its oxidized/hydroxylated forms, showing a significant chemical shift to higher binding energy for the latter. aip.org However, differentiating between the various oxides and hydroxides (e.g., Al(OH)3, AlOOH, and Al2O3) based solely on the Al 2p peak is challenging, as their binding energies are very similar and often overlap. xpsfitting.com

The O 1s spectrum provides more definitive information. The O 1s peak is typically broad and can be deconvoluted into multiple component peaks that correspond to different oxygen-containing species. researchgate.net The main components are attributed to oxygen in an oxide lattice (Al-O) and oxygen in a hydroxide group (Al-OH). researchgate.net By analyzing the relative areas of these component peaks, the concentration of hydroxide on the surface can be quantified. researchgate.net This makes XPS a valuable tool for studying surface hydroxylation, corrosion product formation, and dehydration processes. researchgate.netdiva-portal.org

Typical Binding Energies in XPS Analysis of Aluminum Hydroxide Surfaces:

Spectral RegionSpeciesTypical Binding Energy (eV)Reference
Al 2pOxidized Aluminum (Al3+)~74.1 - 75.8 researchgate.netxpsdata.com
O 1sOxide (Al–O)~530.5 - 531.5 researchgate.netresearchgate.net
O 1sHydroxide (Al–OH)~532.0 - 532.6 researchgate.netresearchgate.net

Vibrational Sum Frequency Generation (VSFG) is a nonlinear optical spectroscopy technique that is inherently interface-specific. It provides vibrational spectra of molecules exclusively at an interface, making it ideal for studying the surface of this compound in contact with another medium, such as water or air. VSFG is particularly useful for elucidating the structure and orientation of water molecules and surface hydroxyl (aluminol, Al-OH) groups at the material's boundary. chemrxiv.orgtemple.edu

By analyzing the VSFG spectra in the OH stretching region, researchers can gain insights into the hydrogen-bonding network at the aluminum hydroxide-water interface. chemrxiv.org The spectra can distinguish between different types of surface hydroxyl groups and water molecules based on their vibrational frequencies and orientations. researchgate.net For example, studies on related aluminum oxide surfaces have used VSFG to identify specific surface aluminol groups and to characterize the ordering of adjacent water molecules. chemrxiv.orgresearchgate.net This information is critical for understanding surface reactivity, adsorption phenomena, and the role of the interfacial water layer in processes like crystal growth and dissolution.

Diffraction-Based Crystallographic Analysis of this compound Polymorphs

Diffraction techniques are the cornerstone for determining the long-range atomic order and crystal structure of materials.

X-ray Diffraction (XRD) is the most widely used technique for the identification of the crystalline phases of this compound. Each polymorph—gibbsite, bayerite, nordstrandite, and doyleite—has a unique crystal structure and, consequently, produces a distinct diffraction pattern, which serves as a fingerprint for its identification. pnnl.gov The technique is based on the constructive interference of monochromatic X-rays scattered by the periodic arrangement of atoms in a crystal lattice.

XRD is routinely used in both research and industrial settings to:

Identify Polymorphs: Distinguish between gibbsite, bayerite, and other crystalline forms in a sample. acs.org

Determine Crystallinity: Assess the degree of crystallinity in a material. Amorphous aluminum hydroxide produces a broad, featureless halo in its XRD pattern, whereas crystalline phases show sharp, well-defined Bragg peaks. researchgate.net The transition from an amorphous gel to a crystalline solid can be monitored by the emergence and sharpening of these peaks. acs.org

Confirm Purity: Verify the phase purity of a synthesized product. For instance, XRD analysis can confirm that a synthesis method has produced high-purity gibbsite without contamination from other polymorphs. mdpi.com

Analyze Phase Transitions: Study transformations that occur upon thermal treatment. For example, XRD can track the dehydration of aluminum hydroxide and its conversion to intermediate phases like boehmite and eventually to various forms of alumina (B75360). xpsfitting.comaip.org

Quantitative phase analysis using methods like Rietveld refinement can also be applied to XRD data to determine the relative amounts of different crystalline phases and even the amorphous content in a mixture. aip.org

Electron Diffraction and Selected Area Electron Diffraction (SAED)

Electron diffraction is a powerful crystallographic technique used to determine the atomic structure of materials. When performed in a Transmission Electron Microscope (TEM), it is known as Selected Area Electron Diffraction (SAED), a method that allows for the crystallographic analysis of very small, selected areas of a sample researchgate.net. In the study of this compound, SAED is crucial for identifying its various polymorphs, such as gibbsite, bayerite, and nordstrandite, which share the same chemical formula, Al(OH)₃, but differ in their crystal structures researchgate.netresearchgate.net.

The analysis of SAED patterns provides detailed information about the crystal lattice. For instance, a typical electron diffraction pattern for a cone-shaped bayerite crystal, with the electron beam parallel to the cone's axis, displays a rectangular net of spots. These spots correspond to spacings of 8.73 Å and 5.06 Å, which align with the b and c parameters of the bayerite crystal structure mdpi.com. Similarly, diffraction patterns from gibbsite, which often crystallizes as hexagonal plates or prisms, can be indexed to reveal its monoclinic structure mdpi.comelementis.com. The principal structural difference among the polymorphs lies in the stacking sequence of the successive aluminum hydroxide layers, a feature that electron diffraction techniques are well-suited to investigate researchgate.net.

Researchers face certain challenges when analyzing aluminum hydroxide with electron diffraction. Bayerite crystals, for example, have been noted to be unstable under the electron beam, causing the diffraction patterns to fade quickly unless the beam intensity is minimized mdpi.com. Despite these challenges, the technique is invaluable. It has been used to characterize not only the primary aluminum hydroxide structures but also their transformation products. For example, SAED was instrumental in identifying the kappa-alumina phase that forms during the calcination of gibbsite researchgate.net. The patterns obtained, whether distinct spots from single crystals or rings from polycrystalline materials, are fundamental in determining crystal orientation, measuring lattice constants, and examining crystalline defects researchgate.net.

Electron Microscopy for Morphological and Nanoscale Characterization of this compound

Scanning Electron Microscopy (SEM) is an essential tool for visualizing the surface topography and morphology of this compound particles at the micro-scale. This technique provides direct images of the particle shape, size, and state of aggregation, which are critical properties influencing the material's application.

The different polymorphs of aluminum hydroxide exhibit distinct morphologies as revealed by SEM. Gibbsite, for instance, typically forms pseudo-hexagonal, plate-like (laminar) crystals researchgate.netresearchgate.net. However, its morphology can vary significantly, ranging from larger, laminar shapes in some soil and bauxite (B576324) samples to smaller, more isodiametric (equiaxed) or spherical shapes in others mdpi.com. Bayer aluminum hydroxide is often observed as large, rounded agglomerates, which can be in the order of 100 μm researchgate.net. The morphology of bayerite can be controlled during synthesis to produce shapes ranging from agglomerates of rods and cones to ovoid crystallites spipharma.com.

SEM is also invaluable for observing morphological changes that occur during processing, such as thermal treatment. When aluminum hydroxide particles are heated, SEM images reveal the formation of intense microcracks along their basal planes as water vapor is released nih.gov. As the temperature increases further, these microcracks can merge, leading to the formation of a coral-like morphology consisting of dense filaments of α-Al₂O₃ surrounded by interconnected pores nih.gov. This ability to directly observe the impact of processing on particle structure is crucial for tailoring the material's properties for specific applications.

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the characterization of the internal structure (nanostructure) and the size distribution of individual nanoparticles of this compound. TEM is particularly suited for analyzing materials at the nanoscale, providing detailed insights into particle dimensions, shape, and crystallinity researchgate.netresearchgate.net.

TEM analysis reveals that untreated aluminum hydroxide often consists of large clusters of fibrillar particles, which can be over 1 µm in size researchgate.net. However, through processes like sonication, these clusters can be broken down into smaller, well-dispersed nanoparticles with sizes in the range of 30–300 nm researchgate.net. The technique is precise enough to characterize the distinct shapes and sizes of different polymorphs at the nanoscale. For example, synthesized gibbsite has been identified as hexagonal-shaped nanoplates with an average diameter of around 280 nm and a thickness of approximately 18 nm researchgate.net. In contrast, boehmite can form rhombic-shaped nanoplates with a much smaller average size of about 35 nm and a thickness of around 6 nm researchgate.net. Other synthetic routes have produced monodisperse hexagonal boehmite nanoplates with an average lateral size of 58 nm and a thickness of 12.5 nm elementis.com.

High-resolution TEM (HRTEM) can even provide information on the atomic lattice, and when combined with SAED, it can confirm the single-crystal nature of nanostructures like gibbsite nanorods researchgate.netbohrium.com. This level of detail is critical for understanding structure-property relationships, as the nanostructure and particle size distribution significantly impact the material's performance in applications such as vaccine adjuvants and catalyst supports researchgate.netuniversallab.org.

MaterialTechniqueMorphology/StructureParticle Size/Dimensions
Untreated Aluminum HydroxideTEMLarge clusters of fibrillar particles>1 µm
Sonicated Aluminum HydroxideTEMWell-dispersed nanoparticles30–300 nm
Gibbsite NanoplatesTEMHexagonal-shaped plates~280 nm diameter, ~18 nm thick
Boehmite NanoplatesTEMRhombic-shaped plates~35 nm average size, ~6 nm thick
Boehmite Nanoplates (Hydrothermal)TEMMonodisperse hexagonal plates58 nm average lateral size, 12.5 nm thick
Gibbsite NanorodsHRTEM/SAEDSingle-crystal nanorodsHigh aspect ratio

Thermogravimetric and Calorimetric Analysis of this compound Dehydration and Phase Transitions

Thermogravimetric Analysis (TGA) and calorimetric techniques such as Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are fundamental for studying the thermal decomposition of this compound. These methods measure changes in mass (TGA) and heat flow (DSC/DTA) as a function of temperature, providing quantitative information about dehydration events and phase transitions.

The thermal decomposition of gibbsite (Al(OH)₃) is a multi-stage process. TGA/DTA curves typically show three main stages of mass loss and corresponding endothermic peaks researchgate.neticm.edu.pl.

First Stage: This initial transformation occurs between approximately 215°C and 260°C and involves the partial dehydroxylation of gibbsite to form boehmite (AlOOH) and/or amorphous alumina phases mdpi.comicm.edu.pl. This step corresponds to a mass loss of around 5-6% mdpi.com.

Second Stage: A major endothermic peak is observed between approximately 290°C and 310°C, representing the main dehydration step where the bulk of the gibbsite transforms into boehmite and χ-Al₂O₃ mdpi.comicm.edu.pl. This stage accounts for a significant weight loss of about 20-25% researchgate.netmdpi.com.

Third Stage: At higher temperatures, typically above 320°C with a peak around 500°C, the boehmite formed in the earlier stages further dehydrates to form transition aluminas, primarily γ-Al₂O₃ mdpi.comicm.edu.pl.

The total mass loss for the complete conversion of Al(OH)₃ to Al₂O₃ is theoretically 34.6%, a value which is closely matched in experimental TGA results researchgate.net. The precise temperatures of these transitions can be influenced by factors such as particle size and crystallinity, with smaller particles generally decomposing at lower temperatures researchgate.netmdpi.com. For bayerite, a single endothermic peak around 282°C is observed, corresponding to its dehydration researchgate.net.

The data from these analyses are crucial for determining the kinetic parameters of the decomposition reactions, such as activation energy, which helps in understanding the mechanism of transformation researchgate.neticm.edu.pl.

Phase TransformationTemperature Range (°C)TechniqueObservationMass Loss (%)
Gibbsite → Boehmite (partial)215 - 260DSC/DTASmall endothermic peak~5.6
Gibbsite → Boehmite / χ-Al₂O₃290 - 310DSC/DTAMain endothermic peak~20.6
Boehmite → γ-Al₂O₃>320 (peak ~500)DSC/DTAEndothermic peak~5.4
Bayerite DehydrationPeak at 282DTASingle endothermic peak~29.1

Surface Area and Pore Structure Analysis of this compound (e.g., BET, BJH)

The specific surface area and pore structure are critical characteristics of this compound and its calcined products, as they directly influence its performance in applications like catalysis, adsorption, and as a filler. These properties are most commonly determined by gas physisorption analysis, with the data being interpreted using the Brunauer-Emmett-Teller (BET) theory for surface area and the Barrett-Joyner-Halenda (BJH) method for pore size distribution universallab.orglucideon.com.

The N₂ adsorption-desorption isotherm for aluminum hydroxide is often classified as a Type III curve, which is characteristic of materials with weak adsorbate-adsorbent interactions researchgate.net. The pore structure typically consists of micropores, along with some mesopores and macropores researchgate.net.

The specific surface area of aluminum hydroxide can vary significantly depending on its crystalline form and synthesis method. For instance, pristine gibbsite prepared by one method had a BET surface area of 24.9 m²/g researchgate.net. In contrast, aluminum hydroxide aerogels can exhibit much higher surface areas, with one study reporting a value of 293 m²/g researchgate.net.

Thermal treatment dramatically alters the surface area and porosity. The dehydration of aluminum hydroxide leads to the formation of transition aluminas with significantly higher surface areas. For example, upon heating gibbsite, the resulting chi-alumina can reach a maximum surface area of 347 m²/g at 300°C researchgate.net. Similarly, γ-Al₂O₃ derived from bayerite has been shown to have a BET surface area of 238 m²/g, a substantial increase from its boehmite precursor (135 m²/g) researchgate.netresearchgate.net. As the calcination temperature increases further towards the formation of the stable, non-porous α-alumina, the surface area drastically decreases, falling to as low as 4.0 m²/g at 1500°C researchgate.net.

MaterialBET Surface Area (m²/g)Pore Volume (cm³/g)Average Pore Size (nm)
Pristine Gibbsite24.9 researchgate.net--
Carbonation Aluminum HydroxideGreater than seed-precipitation form researchgate.net-Greater than seed-precipitation form researchgate.net
Boehmite (from Bayerite)135 ± 2 researchgate.netresearchgate.net0.38 researchgate.netresearchgate.net1.7 researchgate.netresearchgate.net
γ-Al₂O₃ (from Bayerite)238 ± 10 researchgate.netresearchgate.net0.51 researchgate.netresearchgate.net3.8 researchgate.netresearchgate.net
χ-Alumina (from Gibbsite at 300°C)347 researchgate.net--
α-Alumina (from Gibbsite at 1500°C)4.0 researchgate.net--
Aluminum Hydroxide Aerogel293 researchgate.net-10.9 researchgate.net

Theoretical and Computational Investigations of Aluminum Hydroxide Hydrate

Quantum Chemical Approaches to Aluminum Hydroxide (B78521) Hydrate (B1144303) Structure and Reactivity

Quantum chemical methods are fundamental in understanding the electronic structure, bonding, and reactivity of aluminum hydroxide hydrate. These approaches model the behavior of electrons and nuclei to predict molecular geometries, reaction energies, and spectroscopic properties.

Density Functional Theory (DFT) has become a principal tool for investigating both molecular and solid-state systems of this compound. By approximating the many-body electronic Schrödinger equation, DFT provides a balance between computational cost and accuracy.

In solid-state systems, periodic hybrid DFT calculations have been employed to determine the structure, electronic properties, and relative stability of various aluminum hydroxide polymorphs, such as gibbsite, bayerite, boehmite, and akdalaite. nih.govbohrium.com These studies have successfully compared calculated structural data with available experimental results, providing a deeper understanding of their energetic ordering. nih.govbohrium.com For instance, the energetic order has been established as gibbsite < bayerite < boehmite < akdalaite, followed by various alumina (B75360) polymorphs. nih.govbohrium.com DFT has also been used to investigate the electronic band structures of single-layer, few-layer, and bulk Al(OH)₃, revealing the influence of stacking sequences and interlayer hydrogen bonding on their electronic properties. nih.gov

For molecular systems, DFT calculations embedded in a continuum solvent model are used to explore the reactivity of aluminum hydroxide nanoclusters. morressier.com These models help in understanding how the size and shape of nanoclusters influence their electrostatic potential and, consequently, their interactions with other ions in solution. morressier.com DFT has also been instrumental in studying the hydrolysis of aluminum (chloro)hydroxide in water, determining the stability, reactivity, and acidic nature of these species. mdpi.com

Table 1: Comparison of Computational Methods for this compound Studies

Computational Method Focus of Study Key Findings
Density Functional Theory (DFT) Molecular and solid-state structures, reactivity, electronic properties. Determined relative stability of polymorphs; elucidated the influence of cluster size on reactivity. nih.govbohrium.com
Ab Initio (HF, MP2) Solvation structures and energies. Highlighted differences in hydrogen bonding patterns compared to dynamic models.
Car-Parrinello Molecular Dynamics (CPMD) Dynamic behavior in aqueous systems, solvation shell structure. Revealed dynamic protonation/deprotonation events and detailed hydrogen bond networks. semanticscholar.orgnih.gov

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer a higher level of theory and are often used for more accurate calculations on smaller systems, particularly in solvation studies. These methods have been applied to model the solvation of aluminum hydroxide, considering primary conformations like Al(OH)₃•H₂O and Al(OH)₄⁻. semanticscholar.org

Static calculations using HF, DFT, and MP2 generally predict similar structures and energies for these solvated species. semanticscholar.orgnih.gov However, a significant challenge lies in accurately modeling the hydrogen bonds with the nearest solvation shells using continuum solvent models. semanticscholar.orgnih.gov These static methods often predict the formation of only acceptor hydrogen bonds to the hydroxyl groups of the aluminum hydroxide molecule. semanticscholar.orgnih.gov This contrasts with the more dynamic picture provided by molecular dynamics simulations.

Molecular Dynamics Simulations for Dynamic Behavior of this compound

Molecular dynamics (MD) simulations provide a temporal dimension to the study of this compound, allowing for the investigation of its dynamic behavior, from solvation shells to bulk properties and interfacial phenomena.

Car-Parrinello Molecular Dynamics (CPMD) is an ab initio molecular dynamics method that combines DFT with molecular dynamics. This approach allows for the study of the dynamic behavior of electrons and nuclei simultaneously, providing a powerful tool for investigating aqueous systems of aluminum hydroxide.

CPMD simulations have been crucial in understanding the solvation structure around aluminum hydroxide species. semanticscholar.orgnih.gov For instance, in contrast to static methods, CPMD results for Al(OH)₃•H₂O and Al(OH)₄⁻ show a more complex hydrogen bond network, with each hydroxyl group participating in both donor and acceptor hydrogen bonds. semanticscholar.orgnih.gov Specifically, these simulations indicate approximately 0.6 donor and 1.5 acceptor hydrogen bonds for each hydroxyl group, leading to a total coordination number of 8-9. semanticscholar.orgnih.gov Furthermore, CPMD simulations have captured dynamic deprotonation and protonation events, indicating the fluid nature of the local environment at room temperature. semanticscholar.orgnih.gov These simulations have also been used to investigate the chemistry of aluminum (chloro)hydroxide in water, including the binding of chlorine in an aquatic environment. mdpi.com

Classical Molecular Dynamics simulations, which use empirical force fields to describe interatomic interactions, are well-suited for studying larger systems and longer timescales. This makes them ideal for investigating the bulk and interfacial properties of this compound.

Simulations have been employed to study the sol-gel conversion process of aluminum carboxylate systems, which are precursors to aluminum hydroxide gels. researchgate.net These studies have provided insights into the evolution of the microstructure and rheological properties as a function of solid content and temperature. researchgate.net The simulations revealed that an increase in free volume and the connectivity of pores within the colloidal framework are key factors in improving fluidity. researchgate.net

At the interface, classical MD simulations have been used to investigate the structure and dynamics of water at the surface of alumina, a related compound. mdpi.com While not directly on aluminum hydroxide, these studies provide a framework for understanding how surface characteristics and the presence of electrolytes influence the behavior of water at the interface, which is crucial for processes like dissolution and precipitation of aluminum hydroxide.

Computational Modeling of this compound Polyoxocations and Cluster Formation

The formation of polyoxocations and clusters is a critical step in the nucleation and growth of aluminum hydroxide solids from aqueous solutions. Computational modeling has been instrumental in understanding the structure, stability, and formation pathways of these complex species.

The ε-Keggin ion, [AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺, is a well-studied metastable precursor in the formation of aluminum oxyhydroxide solids. researchgate.netarxiv.org Computational studies, often in conjunction with experimental techniques like solution calorimetry, have been used to determine the enthalpies of formation for this and related polyoxocations. researchgate.netarxiv.org These calculations have shown that the aqueous Al₁₃⁷⁺ ion is energetically closer to solid aluminum (oxy)hydroxide phases than to aqueous aluminum monomers, explaining its role as a precursor. researchgate.netarxiv.org

DFT calculations have been used to explore the potential energy surfaces of various aluminum nanoclusters, probing their reactivity through the adsorption of cations and anions. morressier.com These studies have demonstrated that the size and shape of the nanoclusters significantly influence their electrostatic potential, which in turn dictates their interaction with ions in solution. morressier.com Furthermore, computational studies have suggested that Al iso-tetramers are energetically favorable and may be the primary oligomers responsible for gibbsite nucleation. semanticscholar.org The diversity in the size and shape of aluminum oxo-hydroxide clusters is a key feature that is actively being explored through computational models. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name Chemical Formula
Aluminum hydroxide Al(OH)₃
Gibbsite Al(OH)₃
Bayerite Al(OH)₃
Boehmite γ-AlO(OH)
Akdalaite 4Al₂O₃·H₂O
Aluminum Al
Alumina Al₂O₃

Prediction of Phase Stability and Transition Pathways in this compound Systems

Theoretical and computational studies, particularly those employing first-principle density functional theory (DFT) calculations, have become instrumental in understanding the phase stability and transition pathways of this compound systems. These computational approaches allow for the simulation of various polymorphs and provide insights into their thermodynamic properties, which are often difficult to measure experimentally.

Research has focused on several key polymorphs of aluminum hydroxide, which differ in their crystal structures and degrees of hydration. These include the trihydroxides gibbsite, bayerite, nordstrandite, and doyleite, as well as the oxide-hydroxide forms like boehmite and diaspore (B1175340). figshare.comwikipedia.org Computational models are used to calculate optimized structures, including cell parameters and atomic positions, which can then be validated against experimental crystallographic data. researchgate.netsemanticscholar.org

A primary finding from these computational investigations is the relationship between temperature, degree of hydration, and thermodynamic stability. The general trend observed is that with increasing temperature, the thermodynamically stable species have a lower degree of hydration. researchgate.netsemanticscholar.org DFT calculations can predict the limiting temperatures of stability for various polymorphs and the transition pathways between them. For instance, calculations have shown that at room temperature up to approximately 280°C, the trihydroxide form, Al(OH)₃, is the most stable. From 280°C to 480°C, the oxyhydroxide AlOOH becomes the most stable phase, and above 480°C, anhydrous alumina (Al₂O₃) is the most stable form. researchgate.net

The transformation pathways from these (oxy)hydroxides to the most stable form, α-Al₂O₃, often proceed through a series of metastable aluminas. researchgate.net The specific pathways and transition temperatures can be influenced by factors such as particle size and morphology. researchgate.net For example, the transformation of bayerite upon heating can lead to a mixture of boehmite and η-alumina. researchgate.net Computational studies serve as a foundational step for understanding these complex transition processes and the structures of the resulting metastable aluminas, which are crucial precursors in industrial catalysis. figshare.comresearchgate.netsemanticscholar.org

Theoretical calculations also provide quantitative data on the energetics of these layered materials. For instance, the energy required to peel off a single layer from the bulk material (exfoliation energy) has been calculated for different polymorphs, offering insights into their mechanical and chemical properties. mdpi.com

Table 1: Predicted Stability and Transition Temperatures for Aluminum Hydroxide Polymorphs

Polymorph/PhaseFormulaPredicted Stable Temperature RangeTransition Information
Aluminum TrihydroxideAl(OH)₃Room Temperature to ~280°CMost stable hydrated form at lower temperatures. researchgate.net
Aluminum OxyhydroxideAlOOH~280°C to ~480°CBecomes the most stable form as temperature increases. researchgate.net
Anhydrous AluminaAl₂O₃Above ~480°CThe final stable product after complete dehydration. researchgate.net
GibbsiteAl(OH)₃-Exfoliation energy calculated at 45.3 meV/Ų. mdpi.com
BayeriteAl(OH)₃-Exfoliation energy calculated at 43.3 meV/Ų. mdpi.com

Computational Insights into Adsorption Mechanisms on this compound Surfaces

Computational modeling, including Density Functional Theory (DFT) and molecular dynamics (MD) simulations, provides molecular-level insights into the adsorption mechanisms on the surfaces of aluminum hydroxide hydrates. researchgate.netnih.gov These studies are critical for understanding the role of aluminum hydroxide as an adsorbent in various applications, from water purification to its use as a vaccine adjuvant. wikipedia.org

A key factor influencing adsorption is the hydroxylation of the surface. The presence and arrangement of hydroxyl (-OH) groups on the aluminum hydroxide surface dictate the nature and strength of interactions with adsorbate molecules. ifpenergiesnouvelles.fr Computational studies have explored the adsorption of various species, including water, simple ions, and complex biomolecules.

DFT calculations have been used to simulate the adsorption of monomeric hydroxy aluminum species (e.g., Al(OH)₂⁺, Al(OH)₃, and Al(OH)₄⁻) on mineral surfaces, revealing that adsorption energies and stability are highly dependent on the number of hydroxyl groups and the specific surface sites. acs.orgnih.gov The primary interaction mechanisms identified include the formation of hydrogen bonds and electrostatic adsorption. acs.orgnih.gov

For the adsorption of water itself, first-principle calculations show that H₂O molecules tend to bind to aluminum surfaces with adsorption energies in the range of -0.5 to -0.8 eV. nih.gov The formation of extensive hydrogen bond networks plays a dominant role, especially at higher water coverage. nih.gov

In the context of biomolecule adsorption, computational insights complement experimental findings. Experiments show that the adsorption of proteins like pepsin and various antigens onto aluminum hydroxide is pH-dependent and involves a combination of electrostatic attraction and ligand exchange. nih.govnih.gov Specifically, anionic groups on the proteins, such as carboxylate groups, can directly coordinate with aluminum ions on the surface, displacing surface hydroxyl groups. nih.gov While direct, large-scale simulations of these complex protein-surface interactions are challenging, simpler models and principles derived from DFT and MD studies on smaller molecules help elucidate the fundamental forces at play. For example, MD simulations have shown that functional groups like catechol, which can form strong hydrogen bonds, play a significant role in the adsorption of oligomers onto hydroxylated alumina surfaces. nih.gov

Table 2: Calculated Adsorption Energies of Various Species on Aluminum-Based Surfaces

AdsorbateSurface ModelComputational MethodCalculated Adsorption Energy (Ea)Key Finding
Water (H₂O)Al(111) SurfaceDFT-0.5 to -0.8 eVAdsorption is driven by the formation of hydrogen bond networks. nih.gov
Carbon Monoxide (CO)Hydroxylated α-Al₂O₃(0001)DFTUp to 0.57 eVAdsorption energy depends on the degree of surface pre-hydroxylation. researchgate.net
Al(OH)₂⁺Kaolinite Fe(II)Al-(001)DFT-1.15 eVAdsorption involves the formation of two hydrogen bonds. acs.orgnih.gov
Al(OH)₃Kaolinite Fe(II)Al-(001)DFT-1.60 eVThree hydrogen bonds are formed with the surface. acs.orgnih.gov
Al(OH)₄⁻Kaolinite Fe(II)Al-(001)DFT-2.31 eVStability increases with the number of hydroxyl groups. acs.orgnih.gov

Interfacial Chemistry and Surface Phenomena of Aluminum Hydroxide Hydrate

Adsorption Mechanisms and Thermodynamics on Aluminum Hydroxide (B78521) Hydrate (B1144303) Surfaces

The adsorption capabilities of aluminum hydroxide hydrate are a direct consequence of its surface chemistry. The process involves the adhesion of atoms, ions, or molecules from a gas, liquid, or dissolved solid to its surface. This phenomenon is governed by a combination of factors including electrostatic forces, ligand exchange, and hydrophobic interactions, with the thermodynamics of the system dictating the spontaneity and extent of adsorption.

The surface of this compound possesses a selective affinity for various anions and cations, a property that is heavily influenced by the solution's pH and the charge of the adsorbent surface.

Anion Adsorption: Aluminum hydroxide surfaces, particularly below their point of zero charge (PZC), are typically positively charged and exhibit a strong affinity for anions. The adsorption mechanism often involves ligand exchange, where anions such as phosphate, arsenate, or fluoride displace surface hydroxyl groups. nih.govmdpi.com This process can also involve surface complexation and ion exchange. nih.govnih.gov

Studies have shown that the adsorption of anions like phosphate can decrease the adsorption of certain antigens, indicating a competitive process for the same surface sites. nih.gov The maximum adsorption capacities for various anions on modified aluminum hydroxide materials have been quantified, demonstrating a high capacity for phosphate (55.2 mg/g), chromate (34.9 mg/g), fluoride (16.84 mg/g), and bromide (13.9 mg/g). nih.gov The adsorption of arsenate has been observed to decrease with increasing ionic strength, a characteristic feature of outer-sphere complex formation, suggesting that both inner- and outer-sphere complexes can co-exist on the surface. mdpi.com

Cation Adsorption: Cation adsorption is favored under conditions where the aluminum hydroxide surface is negatively charged, which typically occurs at a pH above the material's PZC. nih.gov For instance, magnesium cations are completely adsorbed when the pH is above the PZC, where the gel possesses a negative surface charge. nih.gov The interlayering of hydroxy-Al in certain clay minerals like vermiculite has been shown to increase the selectivity for potassium over calcium (K/Ca cation exchange selectivity). cambridge.org This effect is attributed to the "propping effect" of the interlayers and the preferential occupation of calcium-adsorbing sites. cambridge.org

Table 1: Adsorption Data for Various Ions on Aluminum Hydroxide-Based Materials
IonAdsorbentMaximum Adsorption Capacity (mg/g)Primary Adsorption MechanismReference
Phosphate (P)Mg-Al-Fe Hydrotalcite-like compounds (from DWTRs)55.2Ion Exchange, Surface Chemical Precipitation nih.gov
Chromate (Cr)Mg-Al-Fe Hydrotalcite-like compounds (from DWTRs)34.9Ion Exchange, Surface Complexation nih.gov
Fluoride (F)Mg-Al-Fe Hydrotalcite-like compounds (from DWTRs)16.84Ion Exchange, Surface Complexation nih.gov
Bromide (Br)Mg-Al-Fe Hydrotalcite-like compounds (from DWTRs)13.9Ion Exchange, Surface Complexation nih.gov
Magnesium (Mg²⁺)Chloride-containing aluminum hydroxide gelComplete adsorption above PZCElectrostatic Attraction nih.gov
Reactive Brilliant Red K-2BP (anionic dye)Aluminum magnesium mixed metal hydroxide (MMH)657.5Anion Exchange, Surface Complexation nih.gov

This compound is widely used to adsorb organic molecules, particularly proteins and antigens in vaccine formulations. nih.gov The primary mechanisms governing these interactions are electrostatic attraction and ligand exchange. nih.govnih.gov

Electrostatic Interactions: This mechanism is dominant when the protein and the aluminum hydroxide surface have opposite charges. nih.govnih.gov For example, Bovine Serum Albumin (BSA) adsorption is primarily driven by electrostatic interactions. nih.gov The adsorption of the antigen pepsin, which has an isoelectric point of approximately 1, is also facilitated by electrostatic attraction to the positively charged aluminum hydroxide surface at the pH conditions found in the gastrointestinal tract. nih.gov

Ligand Exchange: This is a stronger interaction involving the displacement of surface hydroxyl groups by functional groups on the organic molecule, such as carboxylate or phosphate groups. nih.govnih.gov This mechanism is significant in the adsorption of proteins like β-casein, ovalbumin (OVA), and tetanus toxin (TT). nih.gov The adsorption of Hepatitis B surface antigen (HBsAg), which contains phospholipids, is predominantly due to ligand exchange between the phosphate groups in the antigen and the surface hydroxyls of the adjuvant. nih.gov This strong interaction is evidenced by a high adsorptive coefficient and resistance to elution. nih.gov

The relative contribution of these mechanisms depends on the specific organic molecule, its functional groups, its isoelectric point, and the properties of the aluminum hydroxide surface. nih.gov

The pH of the aqueous environment is a critical parameter that dictates the surface charge of this compound and, consequently, its adsorption behavior. nih.govnih.gov The surface contains aluminol groups (Al-OH) that can undergo protonation or deprotonation depending on the pH. researchgate.net

Below the Point of Zero Charge (PZC): At a pH below the PZC (typically around 9-10 for aluminum hydroxides), the surface is protonated (Al-OH₂⁺), resulting in a net positive charge. mdpi.comresearchgate.net This condition favors the adsorption of anions and negatively charged molecules through electrostatic attraction. nih.govnih.gov For example, the maximum adsorption of negatively charged antigens and the anionic dye docusate sodium occurs at lower pH values where the surface is positive. nih.govnih.gov

Above the Point of Zero Charge (PZC): When the pH is above the PZC, the surface deprotonates (Al-O⁻), leading to a net negative charge. nih.govresearchgate.net This promotes the adsorption of cations. nih.gov

At the Point of Zero Charge (PZC): The net surface charge is zero, and electrostatic contributions to adsorption are minimized.

The PZC itself can be influenced by the specific crystalline form of the aluminum hydroxide (e.g., gibbsite, bayerite) and the presence of electrolytes. acs.orgnih.gov The interplay between the pH of the solution and the isoelectric point (pI) of the molecule to be adsorbed is key to optimizing adsorption. nih.gov Complementary surface charges between the adsorbent and the adsorbate are crucial for significant interaction. nih.gov

Surface Hydroxylation and Hydration Dynamics on this compound

The surface of aluminum hydroxide is not static but is dynamically interacting with its aqueous environment. This involves the hydroxylation of the surface and the formation of structured hydration layers. These processes are fundamental to understanding the reactivity and colloidal behavior of this compound.

When exposed to moisture, strongly dried or anhydrous aluminum oxides will readily chemisorb at least a monolayer of water, a process known as surface hydroxylation. researchgate.nettaylorfrancis.com This initial reaction involves the hydrolysis of metal-oxygen bonds on the surface, forming surface hydroxyl groups (aluminol groups). researchgate.net

Following this initial chemisorption, further water molecules interact with the now hydroxylated surface through physisorption, forming structured hydration layers. researchgate.netnih.gov These layers have different properties compared to bulk water. researchgate.net Molecular dynamics simulations have shown that water molecules in the first hydration layer are more ordered and less mobile than those in subsequent layers or in the bulk phase. acs.org The structure of these hydration layers is influenced by the specific crystal face of the aluminum hydroxide, with some surfaces inducing longer-lasting interactions with interfacial water molecules than others. acs.org The formation of these gelatinous hydrate layers is hypothesized to be key to their use in high-flux water filtration. nih.gov

Table 2: Surface Hydroxyl Group Density for Different Aluminum Hydroxide Phases
Crystalline PhaseSurface Hydroxyl Group Density (sites/nm²)Reference
Boehmite16.5 researchgate.net
Bayerite12.0 researchgate.net
Gibbsite8.0 researchgate.net

The surface hydroxyl groups formed during hydration are the primary reactive sites on the aluminum hydroxide surface. nih.govwustl.edu Their ability to donate or accept protons (Brønsted acidity/basicity) governs the surface charge and plays a crucial role in adsorption and catalytic processes. taylorfrancis.comwikipedia.org

The reactivity of these hydroxyl groups can vary significantly depending on their coordination environment. acs.orgwustl.edu For example, on gibbsite crystals, the edge faces contain singly and doubly coordinated hydroxyl groups that are proton-reactive over a wide pH range. acs.org In contrast, the basal plane contains only doubly coordinated groups that are largely uncharged below pH 10. acs.org These differences in proton affinity mean that different crystal faces can exhibit distinct reactivities toward adsorbates. wustl.edu

Electrokinetic Phenomena at the this compound-Water Interface

The surface of this compound in an aqueous environment possesses an electrical charge that influences its interaction with surrounding ions, molecules, and particles. This charge is pH-dependent and is a critical factor in the compound's colloidal stability and reactivity.

The zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between adjacent, similarly charged particles in a dispersion. For this compound, the zeta potential is highly dependent on the pH of the aqueous solution. At low pH, the surface is typically positively charged due to the protonation of surface hydroxyl groups. As the pH increases, the surface becomes less positive, eventually reaching a point of zero charge, known as the isoelectric point (IEP). Above the IEP, the surface becomes negatively charged due to the deprotonation of surface hydroxyl groups.

The isoelectric point is a crucial parameter that dictates the colloidal stability of this compound suspensions. At the IEP, the net surface charge is zero, leading to minimal electrostatic repulsion between particles and a higher tendency for aggregation and precipitation. The reported IEP for different polymorphs of this compound, such as gibbsite and bayerite, can vary depending on factors like crystallinity, purity, and the specific experimental conditions. For gibbsite, the isoelectric point is often reported to be around pH 9.5. researchgate.net

The following table summarizes the zeta potential of gibbsite, a common form of this compound, at various pH values and ionic strengths.

pHZeta Potential (mV) at 20 mM Ionic Strength researchgate.netZeta Potential (mV) at 100 mM Ionic Strength researchgate.net
4+40+30
6+35+25
8+20+10
9.500
10-10-5
11-25-15

To provide a more fundamental understanding of the charging behavior of this compound surfaces, surface complexation models are employed. The Multi-Site Complexation (MUSIC) model is a prominent example used to describe the protonation and deprotonation of surface hydroxyl groups. acs.org This model considers the different types of surface hydroxyl groups present on the crystal faces of this compound, each with its own intrinsic acidity constant.

For gibbsite, the MUSIC model distinguishes between singly coordinated (≡AlOH) and doubly coordinated (≡Al2OH) hydroxyl groups. acs.org The singly coordinated groups, primarily located on the edge faces of the crystals, are more reactive and participate in protonation/deprotonation reactions over a wide pH range. acs.org In contrast, the doubly coordinated groups on the basal planes are generally less reactive. acs.org

The MUSIC model uses crystallographic data to determine the densities of these different surface sites and assigns intrinsic protonation constants (pKa values) to each type of site. These parameters are then used to predict the surface charge and potential as a function of pH and electrolyte concentration. The model has been successfully applied to describe the charging behavior of gibbsite and other aluminum (hydr)oxides. acs.org

Surface SpeciesDescriptionTypical Location on Gibbsite
≡AlOH2+Protonated singly coordinated hydroxyl groupEdge faces
≡AlOHSingly coordinated hydroxyl groupEdge faces
≡AlO-Deprotonated singly coordinated hydroxyl groupEdge faces
≡Al2OHDoubly coordinated hydroxyl groupBasal planes

Interfacial Reactions in Complex Environmental and Biological Systems

The reactive surface of this compound plays a significant role in its interactions with various components of environmental and biological systems. These interfacial reactions can lead to the adsorption, complexation, or precipitation of different species, thereby influencing their fate and bioavailability.

In environmental systems, this compound is a key component of soils and sediments and can significantly impact the mobility of nutrients and contaminants. usda.gov For instance, it has a high affinity for phosphate, forming inner-sphere complexes that can limit phosphorus availability to plants. usda.gov The interaction with heavy metals is also of great environmental importance. Studies have shown that aluminum hydroxide can form mixed precipitates with metals like nickel, which can reduce their solubility and bioavailability in soils. acs.orgnih.gov The adsorption of heavy metals such as copper and zinc onto aluminum (hydr)oxide surfaces is a key process controlling their concentration in soil-water systems. psu.edu

In biological systems, the surface of this compound is crucial for its application as a vaccine adjuvant. The adsorption of protein antigens onto the adjuvant surface is a critical step in enhancing the immune response. spectralysbiotech.com The nature of this interaction, which can involve electrostatic forces and ligand exchange, influences the stability and presentation of the antigen to the immune system. spectralysbiotech.com Research has also explored the interaction of aluminum hydroxide with other biomolecules. For example, polysaccharides from sources like Chinese yam have been loaded onto aluminum hydroxide nanoparticles to create novel adjuvant delivery systems that can induce potent humoral and cellular immune responses. nih.gov Furthermore, the interaction with polyols such as mannitol and sorbitol has been studied, revealing that hydrogen bonding plays a role in their adsorption to the aluminum hydroxide surface, which can in turn affect the gel's stability and reactivity. nih.gov The formation of insoluble complexes between aluminum-containing antacids and proteins in enteral nutrition highlights another area of biological interaction. drugs.com

Biomedical Research: Mechanisms of this compound as Immunological Adjuvants

This compound is widely utilized as an adjuvant in vaccines to enhance the immune response to antigens. researchgate.netmedchemexpress.com The mechanisms underlying its adjuvant activity are multifaceted and continue to be an active area of investigation. researchgate.netnih.gov

The "repository effect," also known as the "depot effect," posits that aluminum hydroxide adjuvants form a depot at the injection site, leading to the slow release of antigens. mdpi.com This prolonged exposure is thought to enhance the interaction between the antigen and immune cells, thereby promoting a more robust and sustained immune response. nih.govmdpi.com Following adsorption, antigens are concentrated on and within the aluminum hydroxide particles, which helps to maintain their physical and chemical integrity. nih.govmdpi.com As the aluminum hydroxide adjuvant gradually decomposes, the entrapped antigens are released over an extended period. nih.gov

However, the necessity of the depot effect for the adjuvant activity of aluminum hydroxide has been questioned by some studies. researchgate.net Research has shown that the removal of the injection site shortly after immunization with a vaccine containing an aluminum-based adjuvant did not significantly alter the magnitude or kinetics of the antigen-specific immune response in mice. nih.gov This suggests that while the depot effect may contribute to the immune response, it may not be the sole or even primary mechanism of action. nih.govresearchgate.net

The kinetics of the antibody response can be influenced by the type of adjuvant used. Depot-forming adjuvants like aluminum hydroxide may lead to an initial delay in B cell activation and germinal center formation compared to non-depot-forming adjuvants, but can ultimately result in higher antibody levels. nih.gov

This compound has been shown to have pro-phagocytic effects, promoting the uptake of antigens by antigen-presenting cells (APCs), which is a critical step in initiating an immune response. researchgate.netnih.gov When antigens are adsorbed onto aluminum hydroxide particles, they form larger complexes that are more readily engulfed by APCs such as macrophages and dendritic cells. nih.govmdpi.com

Research indicates that macrophages are key players in the phagocytosis and processing of antigens delivered with aluminum hydroxide adjuvants. nih.gov Furthermore, aluminum hydroxide can induce the differentiation of macrophages into a specialized type of APC that expresses markers characteristic of myeloid dendritic cells and exhibits a potent ability to induce antigen-specific memory responses. nih.govresearchgate.net These mature antigen-presenting macrophages are considered important for establishing long-lasting immunological memory. nih.gov Aluminum hydroxide adjuvants can also directly act on macrophages to promote their maturation. mdpi.com Studies have shown that aluminum hydroxide-loaded macrophages contain persistent crystalline inclusions and display modified phenotypes and functions. nih.govresearchgate.net

A significant mechanism of action for aluminum hydroxide adjuvants is the activation of the innate immune system, particularly through the NLRP3 (NOD-like receptor protein 3) inflammasome. researchgate.netnih.govinvivogen.com The NLRP3 inflammasome is a multi-protein complex within the cytoplasm of immune cells that plays a crucial role in the inflammatory response. invivogen.comalab.com.pl

The physical and chemical properties of this compound particles, including their size, morphology, and surface area, have a significant impact on their immunogenicity. nih.gov

Particle Size: Studies have demonstrated that smaller, nano-sized aluminum hydroxide particles can elicit a stronger immune response compared to larger, micro-sized particles. nih.govresearchgate.net For instance, a vaccine containing diphtheria toxoid adsorbed on aluminum hydroxide with a mean diameter of 200 nm was found to be superior in eliciting antibody titers in mice compared to a vaccine with 600 nm particles. nih.gov Nanoparticulate aluminum hydroxide adjuvants have also been shown to enhance and elicit an early humoral immunity to the Hepatitis B surface antigen (HBsAg) in mice when compared to regular aluminum hydroxide. nih.gov The enhanced efficacy of smaller particles is attributed to their increased surface area for antigen adsorption and more efficient uptake by APCs. researchgate.netmit.edu

Table 1: Effect of Aluminum Hydroxide Particle Size on Antibody Titer
Mean Particle DiameterObserved Effect on Antibody TiterReference
200 nmSuperior antibody titers for diphtheria toxoid in mice nih.gov
600 nmLower antibody titers for diphtheria toxoid in mice nih.gov

The adsorption of antigens to the surface of aluminum hydroxide particles is a critical factor influencing the effectiveness of the adjuvant. nih.govnih.gov This adsorption is mediated by various physicochemical interactions, including electrostatic attraction, hydrophobic interactions, and ligand exchange. nih.gov Electrostatic attraction is a common mode of adsorption, and ligand exchange between the hydroxyl groups on the aluminum hydroxide surface and phosphate groups on the antigen has also been observed. nih.gov

The strength of this adsorption can impact the immune response. purdue.edu A very strong adsorption may impair antigen processing and presentation to T-cells, while a weaker adsorption might lead to premature elution of the antigen. purdue.edu The adsorptive capacity, which is the maximum amount of antigen that can be adsorbed, and the adsorptive coefficient, a measure of the adsorption strength, are key parameters in vaccine formulation. purdue.edu For example, the adsorption of Hepatitis B surface antigen (HBsAg) to aluminum hydroxide adjuvant exhibits a high affinity, with an adsorptive capacity of 1.7 µg/µg Al and an adsorptive coefficient of 6.0 ml/µg, indicating a strong attractive force. epa.gov

Adsorption onto aluminum hydroxide can also protect antigens from degradation, thereby enhancing their stability. nih.govamericanelements.com Studies have shown that recombinant proteins, when adsorbed onto aluminum hydroxide, retain their structural integrity under conditions of accelerated degradation, unlike their unadsorbed counterparts. nih.gov

Table 2: Adsorption Parameters of Hepatitis B Surface Antigen (HBsAg) on Aluminum Hydroxide
ParameterValueSignificanceReference
Adsorptive Capacity1.7 µg/µg AlMaximum amount of HBsAg adsorbed at monolayer coverage epa.gov
Adsorptive Coefficient6.0 ml/µgMeasure of the strength of the adsorption force epa.gov

Environmental Remediation and Water Treatment Technologies Utilizing this compound

This compound is a key chemical in various environmental remediation and water treatment processes due to its efficacy as a coagulant, flocculant, and precipitating agent. qingdaopengfeng.comqingdaopengfeng.com While it is not typically used directly in water treatment, it serves as a precursor for the production of aluminum-based coagulants like aluminum sulfate (B86663) and polyaluminum chloride. epa.gov

In water treatment, aluminum-based compounds derived from aluminum hydroxide are used for coagulation and flocculation. qingdaopengfeng.compalvifze.com When added to water, they hydrolyze to form aluminum hydroxide flocs. qingdaopengfeng.compalvifze.com These flocs have a large surface area and a positive charge, which allows them to neutralize and aggregate negatively charged suspended particles, colloids, and organic matter. qingdaopengfeng.com This process, known as flocculation, results in the formation of larger, heavier particles that can be more easily removed through sedimentation and filtration. qingdaopengfeng.com

Aluminum hydroxide also plays a role in the precipitation of various impurities from water, including heavy metals, phosphates, and silicates. qingdaopengfeng.com It reacts with these contaminants to form insoluble precipitates, which can then be removed from the water. qingdaopengfeng.comqingdaopengfeng.com This is particularly important in the treatment of industrial wastewater. qingdaopengfeng.com

Furthermore, the amphoteric nature of aluminum hydroxide allows it to act as a pH regulator in water treatment, functioning as either an acid or a base depending on the water's pH. qingdaopengfeng.com This helps to optimize the conditions for other treatment processes. qingdaopengfeng.com In some applications, this compound gels have been explored as a secondary membrane for water filtration, demonstrating high flux rates for the removal of turbidity-causing pollutants and microbial contaminants. nih.gov

Flocculation and Coagulation Mechanisms for Contaminant Removal

This compound plays a pivotal role in water purification through the processes of coagulation and flocculation. When introduced into water, aluminum-based coagulants like aluminum sulfate or polyaluminum chloride hydrolyze to form various aluminum hydroxide species. The primary mechanism involves the formation of amorphous aluminum hydroxide precipitates, often referred to as flocs. qingdaopengfeng.com These flocs act as a sweep-floc mechanism, enmeshing and adsorbing suspended solids, colloidal particles, and dissolved organic matter.

The effectiveness of coagulation is highly dependent on the pH of the water, which influences the type of hydrolyzed aluminum species formed. mdpi.com In slightly acidic to neutral conditions (pH 5 to 8), the formation of insoluble aluminum hydroxide (Al(OH)₃) precipitates is favored. mdpi.com These precipitates are gelatinous and have a large surface area, making them effective at trapping contaminants. The process neutralizes the surface charges of suspended particles, allowing them to aggregate into larger, heavier flocs that can be easily removed through sedimentation or filtration. qingdaopengfeng.comwcs-group.co.uk

Research has shown that the coagulation process with aluminum compounds can effectively remove a wide range of contaminants, including turbidity, organic compounds, and inorganic precipitates. mdpi.comwcs-group.co.uk The mechanism involves both charge neutralization and the enmeshment of particles within the growing aluminum hydroxide floc. scispace.com The physicochemical properties of the coagulant species are critical, and understanding the formation, stability, and transformation of various hydrolyzed aluminum clusters is key to optimizing the coagulation process. nih.gov

Table 1: Mechanisms of Contaminant Removal by Aluminum Hydroxide Flocculation

Mechanism Description Target Contaminants Key Factors
Charge Neutralization Positively charged aluminum hydrolysis products neutralize the negative charge of colloids, reducing electrostatic repulsion and allowing particles to aggregate. Colloidal particles, fine suspended solids, some dissolved organic matter. pH, coagulant dose, ionic strength.
Sweep Flocculation Contaminants are enmeshed within the precipitating aluminum hydroxide flocs as they form and settle. Suspended solids, microorganisms, turbidity, a broad range of organic and inorganic pollutants. pH, coagulant dose, mixing conditions.
Adsorption Contaminants adhere to the surface of the aluminum hydroxide flocs due to electrostatic and van der Waals forces. Dissolved organic matter, heavy metals, phosphates. Surface area of flocs, pH, nature of contaminant.
Interparticle Bridging High molecular weight polymeric aluminum species can adsorb on multiple particles, linking them together to form larger aggregates. Suspended particles, colloids. Polymer chain length, particle concentration.

Advanced Adsorption Processes for Heavy Metals and Organic Pollutants

The high surface area and porous structure of aluminum hydroxide and its derivatives make them effective adsorbents for the removal of heavy metals and organic pollutants from wastewater. The surface of aluminum hydroxide contains hydroxyl groups that can participate in ion exchange and surface complexation reactions with various contaminants. usda.gov

Layered Double Hydroxides (LDHs), which can be synthesized using aluminum salts, have shown significant promise as adsorbents. ijcce.ac.ir These materials possess a layered structure with a high capacity for anion exchange and a large surface area, making them effective for the removal of pollutants such as nitrates, phosphates, and heavy metals. ijcce.ac.ir The adsorption process is often pH-dependent, with higher pH values generally favoring the removal of cationic heavy metals due to the increased negative charge on the adsorbent surface. ijcce.ac.ir

Studies have demonstrated the successful removal of heavy metal ions like lead, cadmium, nickel, and zinc using aluminum-based adsorbents. ijcce.ac.irnih.gov The adsorption mechanism often involves the formation of surface complexes between the metal ions and the hydroxyl groups on the aluminum hydroxide surface. For organic pollutants, the adsorption can be influenced by factors such as the molecular weight and functional groups of the organic compounds. Research has explored the adsorption of various organic ligands and humic substances on aluminum hydroxide. scispace.comresearchgate.net

Table 2: Adsorption Capacities of Aluminum-Based Adsorbents for Various Pollutants

Adsorbent Pollutant Adsorption Capacity (mg/g) Optimal pH Reference
CSHC-Mg-Al LDH Ni(II) - 4 ijcce.ac.ir
CSHC-Mg-Al LDH Cd(II) - 4 ijcce.ac.ir
CSHC-Mg-Al LDH Zn(II) - 4 ijcce.ac.ir
Ag@Zn-Al LDH Pb(II) - 8.0 ijcce.ac.ir
Ag@Zn-Al LDH Cd(II) - 8.0 ijcce.ac.ir
Hydrotalcite-alginic acid composite Cu(II), Zn(II), Pb(II) - - nih.gov

Novel Membrane Filtration Systems Based on this compound Gels

Recent research has explored the use of this compound gels as a novel secondary membrane for water filtration. researchgate.netnih.gov These gelatinous layers can be formed on a retaining fabric, creating a simple and cost-effective ultrafiltration system. researchgate.netnih.gov This technology has demonstrated significantly higher flux rates—at least four times greater—than many conventional membranes. researchgate.netnih.gov

The filtration mechanism of these gels is a combination of mechanical straining and physical adsorption. researchgate.netnih.gov The gel is composed of a packed bed of 1-2 nm hydrate globules, which creates a size exclusion of approximately 10 nm. researchgate.netnih.gov This allows for the effective removal of colloids, microorganisms, including bacteria and viruses, and other particulate matter from water. researchgate.netnih.govnih.gov However, small water-soluble molecules like salts and sugars are able to pass through. researchgate.netnih.gov

One of the key advantages of these gel-based membranes is their ease of cleaning through backwashing and the simple, cost-effective replacement of the gel layer. researchgate.netnih.gov This makes the technology particularly promising for applications where low-cost and high-flux water purification is needed. Different types of membrane systems, such as spiral wound and hollow fiber membranes, can be utilized to support the aluminum hydroxide gel, enabling desalination and concentration of the gel itself. bona-filtration.com

Table 3: Performance Characteristics of this compound Gel Filtration

Parameter Value / Observation Reference
Flux Rate At least 4-fold higher than conventional membranes; up to 28,000 LMH with applied pressure. researchgate.netnih.govresearchgate.net
Permeability Up to 35,000 L m⁻² h⁻¹ bar⁻¹. researchgate.net
Size Exclusion Approximately 10 nm. researchgate.netnih.gov
Contaminant Removal Effective removal of turbidity (>98.5%), colloids, bacteria, fungi, microalgae, and viruses. researchgate.netnih.govnih.govresearchgate.net
Pressure Resistance The system is pressure-resistant. researchgate.netnih.gov
Cleaning Easily cleaned by backwashing. researchgate.netnih.gov

Applications in Soil Remediation and Nutrient Management

In soil environments, the chemistry of aluminum is a critical factor influencing soil health and plant growth, particularly in acidic soils. nih.govscirp.org In acidic conditions (pH < 5.0), aluminum becomes more soluble and can exist in phytotoxic forms like Al³⁺, which can inhibit root growth and nutrient uptake by plants. nih.gov Soil remediation strategies can involve the application of amendments that increase soil pH. This leads to the precipitation of aluminum as aluminum hydroxide, which is a less toxic form. nih.gov Long-term application of swine manure, for instance, has been shown to decrease total aluminum while increasing aluminum hydroxide in the soil, which helps in preventing soil acidification and sustaining crop yields. researchgate.net

In the context of nutrient management, particularly for phosphorus, aluminum hydroxide plays a significant role in both terrestrial and aquatic systems. In soils, aluminum hydroxides can bind with phosphate, affecting its availability to plants. In aquatic environments, this property is harnessed for nutrient inactivation to control harmful algal blooms (HABs). trccompanies.com Alum (aluminum sulfate) is often applied to water bodies, where it forms an aluminum hydroxide floc. trccompanies.com This floc settles to the bottom and binds with phosphorus released from the sediment, forming a stable aluminum phosphate compound. trccompanies.com This process effectively locks away phosphorus, making it unavailable for algae and cyanobacteria, thereby reducing the frequency and severity of HABs for several years. trccompanies.com

Table 4: Role of Aluminum Hydroxide in Soil and Water Management

Application Area Mechanism Desired Outcome Key Influencing Factors
Soil Remediation (Acidic Soils) Increased soil pH leads to the precipitation of soluble toxic aluminum as less harmful aluminum hydroxide. Reduction of aluminum toxicity to plants, improved crop yields. Soil pH, organic matter content, type of soil amendment.
Nutrient Management (Aquatic) Formation of aluminum hydroxide floc in the water column, which binds with sediment-released phosphorus. Control of harmful algal blooms (HABs) by limiting phosphorus availability. Water pH, alkalinity, alum dosage.

Anti-Passivation Strategies for Nanoparticle-Enhanced Remediation

Aluminum nanoparticles have potential applications in environmental remediation due to their high reactivity. However, a significant challenge is the rapid formation of a passivating oxide or hydroxide layer on their surface when exposed to air or water. This layer can inhibit the desired chemical reactions. To overcome this, various anti-passivation strategies have been developed.

One common approach is to coat the aluminum nanoparticles with a protective layer that prevents oxidation. researchgate.net Materials used for encapsulation include polymers and non-oxide coatings. researchgate.net Another effective strategy is the use of self-assembled monolayers (SAMs), such as perfluoroalkyl carboxylic acids. ucr.edu These SAMs can be applied in situ during the synthesis of the nanoparticles, creating an oxygen-free passivation layer. ucr.edu This coating not only prevents oxidation but can also render the nanoparticles soluble in certain organic solvents, which can be advantageous for their application in remediation technologies. ucr.edu The choice of passivating agent is crucial as it must protect the aluminum core without significantly hindering its reactivity in the target application.

Table 5: Anti-Passivation Strategies for Aluminum Nanoparticles

Strategy Description Examples of Materials
Surface Coating/Encapsulation A protective layer is formed around the aluminum nanoparticle to prevent contact with oxygen and water. Oleic acid, polymers (PVP, PMMA), transition metals. researchgate.net
Self-Assembled Monolayers (SAMs) A single layer of molecules spontaneously assembles on the nanoparticle surface, creating a dense, passivating film. Perfluorated carboxylic acids, phosphines, amines. researchgate.netucr.edu
Formation of Non-Oxide Shells A non-oxide material is used to create a protective shell that can react with the aluminum core under specific conditions. Fluorocarbons, nickel.

Catalysis and Industrial Materials Science with this compound Precursors

Engineering of this compound as Catalyst Supports and Active Catalysts

Aluminum hydroxide serves as a crucial precursor in the synthesis of alumina (B75360) (aluminum oxide), which is widely used as a catalyst and catalyst support in various industrial processes. The properties of the final alumina material, such as specific surface area, porosity, and thermal stability, are highly dependent on the characteristics of the initial aluminum hydroxide and the subsequent calcination process.

Different synthesis methods, like the sol-gel technique, can be employed to produce aluminum hydroxide with desired properties. By controlling parameters such as the aluminum source (e.g., aluminum nitrate (B79036), aluminum sulfate), precipitating agent (e.g., ammonia), and reaction conditions, it is possible to tailor the textural properties of the resulting alumina. researchgate.net For instance, using aluminum nitrate and ammonia as a precipitating agent has been shown to yield catalyst supports with a high specific surface area of around 300 m²/g. researchgate.net

In addition to being a precursor for catalyst supports, aluminum hydroxide itself can exhibit catalytic activity. Recent studies have shown that aluminum hydroxide can catalyze the hydrogen production from aluminum-water reactions. preprints.org The efficiency of this catalytic process can be further enhanced by incorporating carbon materials like graphite or activated carbon black, which can act as a support for the aluminum hydroxide catalyst and improve the reaction kinetics. preprints.org

Table 6: Properties of Alumina Catalyst Supports from Aluminum Hydroxide Precursors

Aluminum Source Precipitating Agent Resulting Specific Surface Area (m²/g) Reference
Aluminum nitrate Ammonia 300 researchgate.net
Aluminum sulfate Ammonia 51 researchgate.net

Table 7: List of Chemical Compounds

Compound Name Chemical Formula
Aluminum hydroxide Al(OH)₃
Aluminum sulfate Al₂(SO₄)₃
Polyaluminum chloride [Alₙ(OH)ₘCl₃ₙ₋ₘ]ₓ
Aluminum oxide Al₂O₃
Aluminum nitrate Al(NO₃)₃
Ammonia NH₃
Cadmium Cd
Lead Pb
Nickel Ni
Zinc Zn
Phosphate PO₄³⁻
Nitrate NO₃⁻
Perfluoroalkyl carboxylic acids R_fCOOH
Oleic acid C₁₈H₃₄O₂
Poly(vinylpyrrolidone) (C₆H₉NO)ₙ
Poly(methyl methacrylate) (C₅O₂H₈)ₙ
Graphite C

Emerging Research Themes and Future Directions for Aluminum Hydroxide Hydrate Studies

Design and Synthesis of Nanostructured Aluminum Hydroxide (B78521) Hydrates with Tunable Properties

The ability to control the size, shape, and structure of aluminum hydroxide hydrate (B1144303) at the nanoscale is critical for unlocking its full potential in advanced applications. Emerging research focuses on "soft chemistry" and precipitation methods that allow for the precise tuning of these properties. researchgate.netmdpi.com

Key synthesis strategies include hydrothermal reactions and controlled precipitation. In these methods, parameters such as pH, temperature, reaction time, and the use of surfactants or structure-directing agents are meticulously controlled to guide the formation of specific nanostructures. researchgate.netresearchgate.net For instance, hydrothermal synthesis can yield porous laths under acidic conditions, while neutral or high pH values tend to produce porous plates. researchgate.net Similarly, simple precipitation reactions using different amine-precipitating agents can influence the resulting morphology of the nanoparticles. researchgate.net

A significant finding is that the morphology of the parent aluminum hydroxide hydrate nanostructure can be preserved when it is thermally converted to γ-alumina, a material with broad applications in catalysts and adsorbents. researchgate.net This allows for the synthesis of delicate and complex γ-alumina nanostructures by first creating the desired boehmite (a form of aluminum oxide hydroxide) precursor. researchgate.netmdpi.com

Recent advancements have also demonstrated a direct reactive method to prepare transparent dispersions of pseudo-boehmite nanoparticles with excellent optical transparency, opening doors for their use in optical devices and plastic electronics where flame resistance is also required. upb.ro Another innovative, "green" approach utilizes a Ga-In-Sn-alloyed aluminum-water interface reaction, where simply controlling the reaction temperature allows for the selective synthesis of different high-quality alumina (B75360) hydrates like bayerite and boehmite. nih.gov

Below is a data table summarizing the influence of synthesis parameters on the morphology of nanostructured aluminum hydroxide hydrates.

Synthesis MethodKey ParameterEffect on Nanostructure MorphologyResulting Polymorph/ProductReference
HydrothermalpH (Acidic)Porous lathsBoehmite researchgate.net
HydrothermalpH (Neutral/High)Porous plates (nanometers thick)Boehmite researchgate.net
HydrothermalTemperatureIncreased lath-widthBoehmite researchgate.net
HydrothermalSurfactant (Polyethylene glycol)Stringy lath-shaped nanoparticlesBoehmite researchgate.net
PrecipitationPrecipitating Agent (various amines)Varied nanostructure morphologiesAl(OH)₃ researchgate.net
PrecipitationReaction Temperature (70 °C)Rhomb-shaped nanoparticles (80nm x 10nm)Pseudo-boehmite upb.ro
Ga-In-Sn Alloy-Water ReactionReaction Temperature (40 °C)Not specifiedBayerite nih.gov
Ga-In-Sn Alloy-Water ReactionReaction Temperature (70-120 °C)Not specifiedPseudo-boehmite nih.gov

Integration of this compound with Multifunctional Hybrid Materials

The integration of this compound into composite materials is a rapidly advancing field, driven by the demand for materials with multiple, often enhanced, functionalities. Its primary role has been as a halogen-free flame retardant and smoke suppressant filler in polymers. youtube.comethz.ch When heated, it undergoes an endothermic decomposition, releasing water vapor that cools the material and dilutes flammable gases. researchgate.netethz.ch

Research is now focused on creating more sophisticated hybrid materials where this compound contributes more than just flame retardancy. These "multifunctional" materials leverage the synergy between the this compound filler and the matrix material. For example, in polymer composites, it can also enhance mechanical properties like stiffness and strength, improve thermal conductivity for heat dissipation, and even improve the aesthetics of the final product. ethz.ch

A notable area of emerging research is the creation of hybrid materials with novel optical or catalytic properties. For instance, a one-pot synthesis method has been developed to create composites of gold nanoparticles (AuNPs) within an aluminum hydroxide hydrogel (AlHG). hideninc.com In this system, the aluminum hydroxide hydrogel acts as a transparent, stable support for the AuNPs. By controlling the synthesis conditions, the plasmonic properties of the final composite can be modulated, which is promising for applications in photonics and catalysis. hideninc.com

The table below details research findings on the integration of this compound into multifunctional hybrid materials.

Matrix MaterialFunction of this compoundResulting Hybrid Material PropertiesApplication AreaReference
Polyvinyl alcohol (PVA)Flame retardant fillerEnhanced flame retardancyPolymers researchgate.net
Various Polymers (Polyesters, Acrylics, PVC, etc.)Flame retardant, smoke suppressant, mechanical reinforcementImproved fire safety, stiffness, strength, thermal conductivityConstruction, Transportation, Electronics ethz.chresearchgate.net
HydrogelSupport for nanoparticlesModulated optical properties, stabilityPhotonics, Catalysis hideninc.com

Advanced Characterization Methodologies for In Situ and Operando Studies of this compound Systems

To fully understand and optimize the behavior of this compound in its various applications, it is crucial to study the material under real-world conditions. This has led to the increasing use of in situ (in place) and operando (working) characterization techniques, which allow researchers to observe structural and chemical changes as they happen. researchgate.netornl.gov

In situ X-ray diffraction (XRD) is a powerful tool for studying dynamic processes. It has been used to investigate the precipitation of aluminum hydroxide polymorphs from synthetic Bayer liquor, revealing that gibbsite appears to precipitate first, followed by bayerite and nordstrandite. nih.gov This technique allows for the determination of phase abundances as a function of time, providing valuable kinetic information. nih.gov In situ XRD is also employed to monitor structural changes during the thermal decomposition of aluminum hydroxide, tracking its transformation through various phases like boehmite and eventually to alumina. researchgate.netspectralysbiotech.com

Operando Fourier-transform infrared (FTIR) spectroscopy is particularly valuable for studying surface interactions during processes like adsorption and catalysis. nih.gov This method can probe the surface of aluminum hydroxide while it is in contact with other molecules, providing insight into binding mechanisms. For example, Attenuated Total Reflectance (ATR)-FTIR has been used to show that organic ligands like benzoate and salicylate form inner-sphere surface complexes directly with the aluminum hydroxide surface. researchgate.net This technique can also be used to monitor the structural stability of proteins adsorbed onto aluminum hydroxide without needing to desorb them, which is critical for vaccine development. nih.gov

Other advanced techniques include in situ transmission electron microscopy (TEM), which can be used to observe the growth, transformation, and dissolution of precipitates in real-time during heating experiments. iosrjournals.org

Characterization TechniqueSystem/Process StudiedKey FindingsReference
In situ X-ray Diffraction (XRD)Thermal decomposition of gibbsiteMonitored transformation to boehmite and then to a defective spinel phase of alumina. spectralysbiotech.com
In situ X-ray Diffraction (XRD)Precipitation from synthetic Bayer liquorObserved precipitation sequence of polymorphs: gibbsite, then bayerite and nordstrandite. nih.gov
Operando FTIR SpectroscopyAdsorption of organic acids (benzoate, salicylate)Revealed the formation of inner-sphere surface complexes and identified binding configurations (monodentate, bridging). researchgate.net
Operando FTIR SpectroscopyThermal stability of adsorbed proteins (BSA)Monitored protein structural changes and denaturation while adsorbed on the aluminum hydroxide surface. nih.gov
In situ DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy)Adsorption of organofunctional silanesMonitored dehydration and surface chemical reactions, identifying the formation of Al-O-Si bonds. mdpi.com

Systems Biology and Computational Modeling Advancements in this compound Research

Computational modeling has become an indispensable tool for investigating the properties of this compound at the atomic level. Techniques like Density Functional Theory (DFT) and molecular dynamics (MD) simulations provide insights that are often inaccessible through experimental methods alone.

DFT calculations are used to study the fundamental structural and electronic properties of aluminum hydroxide polymorphs like gibbsite and bayerite. iosrjournals.org These studies can determine fully optimized crystal structures, calculate mechanical properties such as the bulk modulus, and predict vibrational spectra to help interpret experimental data. wikipedia.org DFT has also been employed to investigate the interlayer binding, which is dominated by hydrogen bonds rather than van der Waals interactions, and how the electronic band gap changes from the bulk material to a single layer. iosrjournals.org

Car-Parrinello molecular dynamics (CPMD) and static DFT methods have been used to investigate the complex chemistry of aluminum (chloro)hydroxide in water. arizona.edu These simulations can determine the stability, reactivity, and acidic nature of such compounds. For example, simulations have revealed that aluminum prefers to be 5-fold-coordinated in an aquatic environment and have been used to calculate the activation energy barriers for the dissociation of chlorine atoms. arizona.edu Other modeling studies have focused on the solvation of aluminum hydroxide, comparing the results of static methods with CPMD to understand the hydrogen bonding network with surrounding water molecules. semanticscholar.org

These computational approaches are crucial for understanding surface reactivity, which is key to applications in adsorption and catalysis. By modeling the interaction of molecules with different aluminum hydroxide surfaces, researchers can predict adsorption behavior and reaction mechanisms, guiding the design of more effective materials. labtoo.commdpi.com

Computational MethodResearch FocusKey Insights
Density Functional Theory (DFT)Crystal structure and properties of gibbsite and bayeriteOptimized structures, calculated mechanical properties (bulk modulus), assigned vibrational spectra. wikipedia.org
Density Functional Theory (DFT)Electronic structure of bulk vs. single-layer Al(OH)₃Interlayer binding is via hydrogen bonds; band gap is reduced in single layers due to surface states. iosrjournals.org
Car-Parrinello Molecular Dynamics (CPMD) & DFTHydrolysis of aluminum (chloro)hydroxide in waterDetermined stability and reactivity; calculated activation energy for chlorine dissociation. arizona.edu
Molecular Dynamics (MD) & Static MethodsSolvation of aluminum hydroxideCharacterized the hydrogen bonding environment and coordination with water molecules. semanticscholar.org

Sustainable Production and Lifecycle Assessment of this compound-Derived Materials

The conventional method for producing aluminum hydroxide is the Bayer process, which involves digesting bauxite (B576324) ore in a hot caustic soda solution. spectralysbiotech.com This process is energy-intensive and raises environmental concerns, including the disruption of ecosystems from bauxite mining and the generation of greenhouse gases. spectralysbiotech.com As a result, there is a significant research thrust towards developing more sustainable and "green" manufacturing processes.

One promising approach is the hydrothermal synthesis route, which can eliminate the harsh, salt-containing effluent produced in other methods. researchgate.net Research in this area has focused on using untreated metal oxides/hydroxides as reactants in a dissolution-precipitation mechanism, creating a zero-effluent procedure. researchgate.net For instance, a green synthesis of hydrotalcite (a layered double hydroxide) has been demonstrated using untreated magnesium oxide and aluminum hydroxide, where the sodium bicarbonate used in the process is regenerated and recycled. researchgate.net

Another innovative green synthesis technique involves using liquid metal reaction media. In this method, atomically thin sheets and nanofibers of boehmite (γ-AlOOH) can be synthesized using only aluminum and water as precursors, with a gallium-based liquid metal alloy as a reusable solvent. This process is energy-efficient, operates at room temperature, and produces high-surface-area materials with a synthetic yield close to 100%.

Beyond synthesis, a holistic approach involving a full lifecycle assessment is emerging. This includes adopting a circular economy model by recycling aluminum scrap and reusing by-products from the production process to reduce waste and lower the demand for virgin materials. spectralysbiotech.com Collaborative efforts among industry, researchers, and policymakers are seen as essential to drive the technological and regulatory changes needed for a more sustainable future for this compound-derived materials. spectralysbiotech.com

Sustainable ApproachDescriptionKey AdvantagesReference
Green Hydrothermal SynthesisUses untreated metal oxides/hydroxides in a dissolution-precipitation mechanism with recycled reagents.Environmentally friendly, zero-effluent, economically favorable. researchgate.net
Liquid Metal-Based SynthesisUses a reusable gallium-based alloy to facilitate the reaction of aluminum and water at room temperature.Energy-efficient, high yield, produces high-surface-area nanostructures.
Circular EconomyRecycling aluminum scrap and reusing by-products from the Bayer process.Mitigates resource depletion, reduces waste. spectralysbiotech.com
Energy Efficiency ImprovementsInvestigating use of renewable energy and optimizing chemical reactions in the Bayer process.Reduces energy consumption and greenhouse gas emissions. spectralysbiotech.com

Exploration of Novel Catalytic and Adsorptive Applications for this compound

The unique surface chemistry and structural properties of this compound make it a promising candidate for a range of novel catalytic and adsorptive applications, particularly in environmental remediation and energy production.

In catalysis, specially synthesized aluminum hydroxide has been shown to act as an effective catalyst for generating hydrogen from the reaction of aluminum with water. Certain morphologies of Al(OH)₃, such as hexagonal plate-like crystals with sharp edges, can significantly promote the hydrogen generation rate. This application is of great interest for on-demand hydrogen production. Amorphous aluminum hydroxide has also been identified as a novel catalyst for this reaction, capable of disrupting the passivating oxide layer on the surface of aluminum metal.

In the realm of adsorption, aluminum hydroxide is widely used as a coagulant and flocculant in water treatment. ornl.gov When added to water, it forms flocs that aggregate and precipitate suspended particles, colloids, heavy metals, and other pollutants, thereby purifying the water. ornl.govnih.gov Recent research has explored the use of this compound gels as a filtration material itself. nih.gov These gels can effectively remove colloids and microorganisms, including bacteria and viruses, from water at very high flux rates, presenting a low-cost and robust water filtration solution. nih.gov

Furthermore, its adsorbent properties are being explored for air pollution control, where it can capture harmful gases and particulate matter. nih.gov It is also used in soil remediation, where it can react with contaminants to immobilize them or convert them into less harmful substances. nih.gov

Application AreaSpecific UseMechanism of ActionResearch FindingReference
Catalysis (Energy)Hydrogen generation from Al-water reactionDisrupts the passive oxide layer on aluminum, promoting its reaction with water.Specially synthesized Al(OH)₃ morphologies can achieve over 95% hydrogen yield in under 100 seconds.
Adsorption (Water Purification)Coagulant and FlocculantForms flocs that entrap and precipitate suspended particles, heavy metals, and organic matter.An established and effective method for municipal and industrial water treatment. ornl.gov
Adsorption (Water Filtration)Primary filtration membrane (as a gel)Physically removes colloids, bacteria, and viruses through adsorption and size exclusion.Gel filtration can remove >98.5% of turbidity and 99.99999% of MS2 phage viruses at high flux rates. nih.gov
Adsorption (Environmental Remediation)Air pollution control / Soil remediationAdsorbs harmful gases and particulate matter; immobilizes soil contaminants through chemical reaction.Serves as a versatile adsorbent for various environmental protection applications. nih.gov

Q & A

Basic Research Questions

Q. What laboratory methods are recommended for synthesizing high-purity aluminum hydroxide hydrate?

  • Methodology :

  • Bayer Process : Extract from bauxite ore via digestion in sodium hydroxide (NaOH) at elevated temperatures (~150°C) to form sodium aluminate, followed by precipitation with seeding .
  • Acid-Base Neutralization : React aluminum sulfate (Al₂(SO₄)₃) with ammonium bicarbonate (NH₄HCO₃) at controlled pH (6.5) to precipitate Al(OH)₃, followed by washing and drying (70–80°C) .
  • Quality Control : Ensure ≥99.6% Al(OH)₃ purity via dry sieving (80–100 μm particle size) or wet sieving for finer fractions (<45 μm) .

Q. How can the amphoteric nature of this compound be experimentally demonstrated?

  • Procedure :

  • Acid Reaction : Add dilute HCl to Al(OH)₃; observe dissolution and formation of Al³⁺ ions (Al(OH)₃ + 3HCl → AlCl₃ + 3H₂O) .
  • Base Reaction : Treat Al(OH)₃ with NaOH to form sodium aluminate (Al(OH)₃ + NaOH → NaAlO₂ + 2H₂O) .
  • Validation : Monitor pH changes and confirm products via X-ray diffraction (XRD) or inductively coupled plasma mass spectrometry (ICP-MS) .

Q. What characterization techniques are critical for analyzing this compound in material science?

  • Key Techniques :

  • Particle Size Analysis : Use dry sieving (80–100 μm) for coarse fractions and Sedigraph 5120 or Malvern Mastersizer for sub-micron particles .
  • Thermal Analysis : Thermogravimetric analysis (TGA) to confirm decomposition at >220°C (ATH → Al₂O₃ + 3H₂O) and quantify bound water .
  • Crystallography : XRD to identify hydrargillite (γ-Al(OH)₃) or bayerite (α-Al(OH)₃) phases .

Advanced Research Questions

Q. How do Al³⁺ coordination changes (tetrahedral vs. octahedral) affect crystallization in alkaline solutions?

  • Experimental Design :

  • Prepare Na₂O:Al₂O₃:H₂O solutions at varying alkalinity (pH >12) and monitor Al³⁺ coordination via nuclear magnetic resonance (²⁷Al NMR).
  • Key Finding : Tetrahedral AlO₄⁻ dominates in high-pH solutions, while octahedral Al(OH)₆³⁻ forms during precipitation. Intermediate states can be trapped using rapid quenching .
    • Implications : Coordination shifts influence crystal morphology (e.g., blocky vs. fibrous) and reactivity in composite materials .

Q. What mechanisms explain the flame-retardant efficacy of this compound in polymer composites?

  • Mechanistic Insights :

  • Endothermic Decomposition : ATH releases water vapor at >220°C, cooling the material and diluting flammable gases .
  • Char Formation : Residual Al₂O₃ forms a protective barrier, inhibiting oxygen diffusion .
    • Optimization : Surface-treat ATH with silanes to enhance polymer compatibility and dispersion, tested via cone calorimetry (e.g., 30–40% reduction in peak heat release rate) .

Q. How can contradictory particle size data from different measurement methods be resolved?

  • Case Study :

  • Dry Sieving : Reports 80–100 μm for coarse ATH .
  • Sedigraph/Malvern : Detects <45 μm particles in fine grades .
    • Resolution : Combine techniques: dry sieving for bulk fractions and laser diffraction for polydispersity analysis. Report cumulative distribution (e.g., D50 = 45 μm, D90 = 100 μm) .

Q. Why does this compound degrade the fluidity of seawater-mixed cement pastes, and how can this be mitigated?

  • Mechanism : Al(OH)₃ reacts with seawater ions (e.g., Mg²⁺, SO₄²⁻), forming insoluble phases that increase viscosity .
  • Mitigation : Use low-soda ATH grades (<0.1% Na₂O) or incorporate dispersants (e.g., polycarboxylate ethers) to stabilize particle suspension .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.